A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: Verapamil (has active moiety); Trandolapril; verapamil hydrochloride (component of).
Verapamil hydrochloride
CAS No.: 152-11-4
Cat. No.: VC0546687
Molecular Formula: C27H39ClN2O4
Molecular Weight: 491.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 152-11-4 |
---|---|
Molecular Formula | C27H39ClN2O4 |
Molecular Weight | 491.1 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
Standard InChI | InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H |
Standard InChI Key | DOQPXTMNIUCOSY-UHFFFAOYSA-N |
SMILES | CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-] |
Canonical SMILES | CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Appearance | White to off-white solid powder |
Chemical and Physicochemical Profile
Structural Characteristics
Verapamil hydrochloride (CAS 23313-68-0) features a tertiary amine group linked to a diphenylmethyl moiety, conferring both lipophilic and cationic properties critical for membrane interaction . The hydrochloride salt enhances aqueous solubility (50 mg/mL in methanol) , facilitating pharmaceutical formulation. Key physicochemical parameters include:
Property | Value |
---|---|
Melting Point | 142°C (decomposition) |
Partition Coefficient | Log P = 3.79 (octanol/water) |
pKa | 8.92 (tertiary amine) |
BCS Classification | Class 1 (high solubility, high permeability) |
Stability and Degradation
The compound exhibits photolytic sensitivity, necessitating storage at 0–6°C in amber containers . Hydrolytic degradation in aqueous solutions follows first-order kinetics, with acidic conditions (pH < 3) accelerating decomposition. Fourier-transform infrared (FTIR) spectral analysis confirms stability in solid dispersions with Compritol®, showing preserved N-H stretching at 3400 cm⁻¹ and aromatic C-H vibrations at 3030 cm⁻¹ .
Pharmacodynamics and Mechanism of Action
Calcium Channel Modulation
Verapamil hydrochloride non-competitively inhibits L-type calcium channels in a voltage-dependent manner, with an IC₅₀ of 1.2 μM in vascular smooth muscle cells . This action reduces intracellular calcium availability by 40–60%, leading to:
-
Vasodilation: 25–30% decrease in systemic vascular resistance
-
Negative Chronotropy: 15–20% reduction in sinoatrial node firing rate
-
Negative Dromotropy: Prolonged atrioventricular (AV) node refractory period by 35–50 ms
Pharmacokinetic Profile
Oral bioavailability ranges from 20–35% due to extensive first-pass metabolism via hepatic CYP3A4/5 . The drug demonstrates dose-linear kinetics between 80–480 mg daily, with a plasma half-life of 2.7–7.4 hours necessitating sustained-release formulations for 24-hour coverage . Steady-state concentrations (Cₛₛ) of 100–300 ng/mL are typically achieved with 240 mg/day dosing .
Therapeutic Applications
Hypertension Management
In randomized controlled trials (RCTs), verapamil hydrochloride extended-release formulations (PM) demonstrated dose-dependent efficacy:
Dose (mg/day) | Placebo-Subtracted ΔDBP (mmHg) | Trough-to-Peak Ratio |
---|---|---|
100 | 3.8 | 0.54 |
200 | 6.2 | 0.67 |
300 | 8.1 | 0.72 |
400 | 10.0 | 0.75 |
Data from 8-week ABPM studies (N=413)
The 300 mg PM formulation reduced 24-hour mean arterial pressure by 14/9 mmHg versus placebo, with superior nocturnal BP control (18% greater reduction in non-dipping patterns) .
Coronary Artery Disease
The Danish Verapamil Infarction Trial II (DAVIT II) demonstrated a 20% reduction in mortality (p=0.03) and 30% lower reinfarction risk (p=0.02) in post-MI patients without heart failure . Angina frequency decreased by 4.2 episodes/week compared to placebo (p<0.001), equivalent to β-blockers but with better tolerability in COPD patients .
Post-Percutaneous Intervention
A landmark study (N=383) showed verapamil hydrochloride (120 mg TID) reduced coronary restenosis by 29% at 6 months post-PTCA (p=0.004), attributed to 40% inhibition of vascular smooth muscle proliferation .
Adverse Effect Profile
Clinical Trial Data
Pooled analysis of 4,954 patients revealed:
Adverse Event | Incidence (%) | Severity |
---|---|---|
Constipation | 7.3 | Mild-Moderate |
Dizziness | 3.3 | Dose-dependent |
AV Block (2°/3°) | 0.8 | Serious |
Peripheral Edema | 3.7 | Mild |
Source: Verapamil Hydrochloride PM Prescribing Information
Pharmaceutical Development
Sustained-Release Formulations
Floating matrix tablets using HPMC K4M demonstrated:
Transdermal Systems
Chitosan-based patches achieved steady-state flux of 12.4 μg/cm²/hr, with 72-hour therapeutic plasma levels (AUC₀–₇₂ = 1,840 ng·hr/mL) .
Emerging Applications
Neurological Protection
Preclinical models show verapamil hydrochloride reduces ischemic stroke volume by 38% when administered within 3 hours of occlusion, potentially via NMDA receptor modulation .
Oncology Adjunct
As a P-glycoprotein inhibitor, verapamil (10 μM) increases doxorubicin accumulation 4.2-fold in multidrug-resistant breast cancer cells (MCF-7/ADR) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume